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Compound of Interest

Compound Name: PK68

Cat. No.: B15584503

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive protocols for the utilization of PK68, a potent
and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in in vivo mouse
studies. The following sections detail the mechanism of action, quantitative data including
dosage and administration, and step-by-step experimental procedures.

Mechanism of Action

PK68 is a type Il inhibitor of RIPK1 kinase activity, a critical regulator of necroptosis, a form of
programmed cell death. By inhibiting RIPK1, PK68 effectively blocks the signaling cascade that
leads to inflammation and cell death in various pathological conditions.[1] The inhibition of
RIPK1 by PK68 has demonstrated therapeutic potential in models of inflammatory disorders
and cancer metastasis.[1][2] PK68 has an IC50 of approximately 90 nM for RIPK1 and
effectively inhibits TNF-induced necroptosis in human and mouse cells with EC50 values of 23
nM and 13 nM, respectively.[3]

Quantitative Data Summary

The following table summarizes the reported dosages and administration routes for PK68 in
mouse models.
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Signaling Pathway and Experimental Workflow

To visually represent the underlying biological processes and experimental design, the

following diagrams are provided in DOT language.

RIPK1 Signaling Pathway in Necroptosis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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